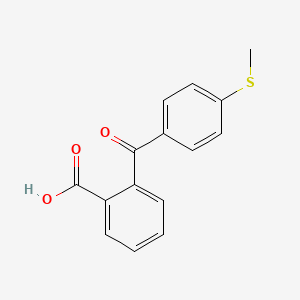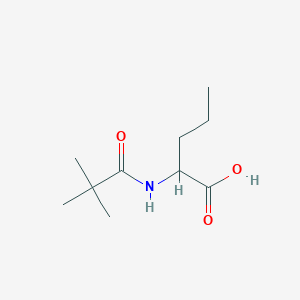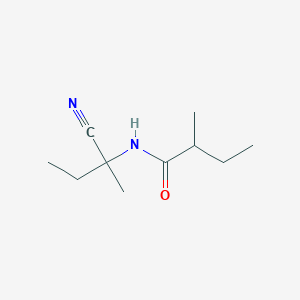![molecular formula C15H20N2O B7864504 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-phenylpropan-1-one](/img/structure/B7864504.png)
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-phenylpropan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a hexahydropyrrolo[3,4-b]pyrrole moiety fused with a phenylpropanone group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. This reaction is highly chemo- and stereoselective and proceeds through a Hantzsch-type domino process, involving initial nucleophilic C-addition or substitution followed by intramolecular nucleophilic addition without recyclyzation of the imide cycle .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-phenylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylpropanone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-phenylpropan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of optoelectronic materials and pigments.
Mécanisme D'action
The mechanism of action of 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit protein methyltransferases or glycosyltransferases, affecting cellular signaling pathways and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyrrole-based structure and exhibit potent biological activities, including inhibition of fibroblast growth factor receptors.
Hexahydropyrrolo[3,4-c]pyrrol derivatives: These compounds contain a similar hexahydropyrrolo moiety and have been studied for their antimicrobial and anticancer properties.
Uniqueness
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-phenylpropan-1-one is unique due to its specific combination of a hexahydropyrrolo[3,4-b]pyrrole moiety with a phenylpropanone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propriétés
IUPAC Name |
1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(7-6-12-4-2-1-3-5-12)17-9-8-13-10-16-11-14(13)17/h1-5,13-14,16H,6-11H2/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDMCJMRLMYTEP-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CNC2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]2[C@@H]1CNC2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-[(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)methyl]-n-propylamine](/img/structure/B7864438.png)
![3-[2-Oxo-2-(piperazin-1-yl)ethyl]-1$l^{6}-thiolane-1,1-dione](/img/structure/B7864442.png)

![(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(5-methylisoxazol-4-yl)methanone](/img/structure/B7864482.png)
![cis-1-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B7864490.png)
![cis-1-((4-Fluorophenyl)sulfonyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B7864497.png)
![1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B7864509.png)
![(3aS,6aS)-1-(4-fluorobenzoyl)-octahydropyrrolo[2,3-c]pyrrole](/img/structure/B7864515.png)
![2-(3-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethanone](/img/structure/B7864521.png)
![1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)butan-1-one](/img/structure/B7864525.png)
![cis-N-(p-tolyl)Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide](/img/structure/B7864536.png)
![cis-5-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B7864542.png)
